N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide
Description
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide (IUPAC name, CAS: 923192-04-5) is a benzamide derivative featuring a 3-methylbenzofuran core substituted with a 4-chlorobenzoyl group at position 2 and a 2-methylbenzamide moiety at position 4. Its molecular formula is C24H18ClNO3 (MW: 403.86 g/mol) . The compound’s structural complexity arises from the benzofuran scaffold, which is often associated with biological activity due to its aromatic and heterocyclic properties.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c1-14-5-3-4-6-19(14)24(28)26-18-11-12-20-15(2)23(29-21(20)13-18)22(27)16-7-9-17(25)10-8-16/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATFZIZTHRNBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzofuran derivative with 2-methylbenzamide under appropriate conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Variations in Benzamide Derivatives
The target compound belongs to a broader class of benzamide derivatives, where substituents on the benzofuran/chromen core and benzamide groups dictate physicochemical and biological properties. Key comparisons include:
Key Observations :
- Substituent Effects: The tert-butyl group in the 4-tert-butyl analog increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce solubility . In contrast, the hydrazono-chloride group in compound 14i confers anti-HIV activity, highlighting the role of reactive functional groups in biological targeting .
- Pharmacological Diversity : Tolvaptan’s benzazepine core demonstrates how structural divergence from benzofuran leads to entirely different mechanisms (e.g., vasopressin antagonism) .
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a chlorobenzoyl moiety, a benzofuran core, and a methylbenzamide group, which contribute to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostanoids involved in inflammation and pain signaling .
- Antiallergic Activity : Related derivatives have demonstrated antiallergic properties, suggesting that this compound may also modulate immune responses .
Anticancer Activity
Several studies have reported the anticancer potential of compounds with similar structures. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, compounds targeting specific signaling pathways in cancer cells have shown promise in preclinical models.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies on related benzamide derivatives have indicated effectiveness against various bacterial strains, hinting at the possibility that this compound may exhibit similar properties.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that derivatives with similar functional groups can inhibit cell proliferation in various cancer cell lines. For example, a study found that derivatives effectively reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .
- Animal Models : In vivo studies using animal models have shown promising results regarding the anti-inflammatory effects of related compounds. These studies often measure inflammatory markers and assess tissue damage to evaluate efficacy.
- Toxicity Studies : Toxicological assessments indicate that while these compounds can be effective therapeutics, they also require careful evaluation for potential side effects. Acute toxicity studies have reported varying LD50 values depending on the specific structural modifications made to the benzamide backbone .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
